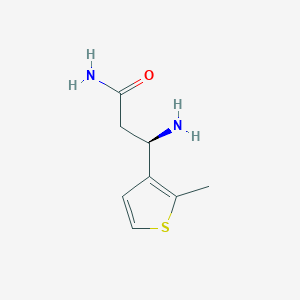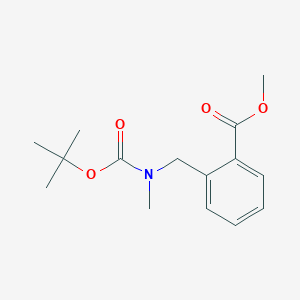
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the following steps:
Formation of the tert-butoxycarbonyl-protected amine: This is achieved by reacting tert-butyl chloroformate with methylamine in the presence of a base such as triethylamine.
Esterification: The protected amine is then reacted with methyl 2-bromobenzoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.
Reduction: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its ester and amine functionalities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its reactivity as an ester and a protected amine. The tert-butoxycarbonyl group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)acetate): Similar structure but with an acetate group instead of a benzoate group.
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)propanoate): Similar structure but with a propanoate group instead of a benzoate group.
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)butanoate): Similar structure but with a butanoate group instead of a benzoate group.
Uniqueness
Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is unique due to the presence of the benzoate group, which imparts distinct reactivity and properties compared to its acetate, propanoate, and butanoate analogs. The benzoate group can participate in aromatic substitution reactions, providing additional synthetic versatility.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
methyl 2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-8-6-7-9-12(11)13(17)19-5/h6-9H,10H2,1-5H3 |
Clé InChI |
ZQMCCYQHWYEVLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)
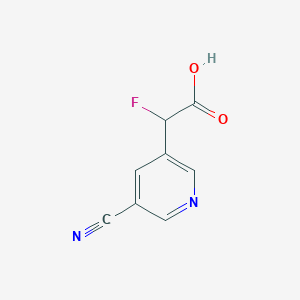

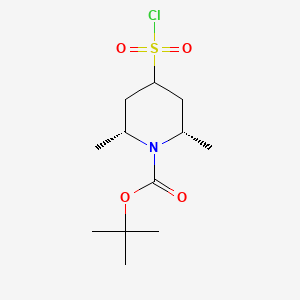
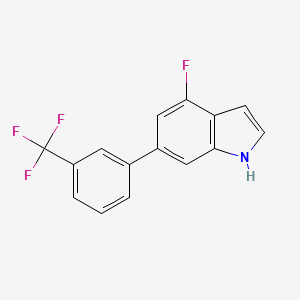

![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
